Hexanoyl chloride, 6-amino-
Description
Significance in Synthetic Chemistry
The primary significance of 6-aminohexanoyl chloride lies in its dual functionality. The acyl chloride group is a highly reactive derivative of a carboxylic acid, readily participating in nucleophilic acyl substitution reactions. This reactivity allows for the facile formation of amide, ester, and other carbonyl-containing linkages. Simultaneously, the primary amine group provides a site for further functionalization, enabling the construction of larger and more complex molecular architectures.
This dual nature makes 6-aminohexanoyl chloride a valuable monomer in polymerization reactions and a key intermediate in the synthesis of modified peptides and other bioactive molecules. Its six-carbon backbone also imparts a degree of flexibility and hydrophobicity to the resulting structures.
Overview of Research Trajectories
Research involving 6-aminohexanoyl chloride has largely followed two main trajectories: its application in polymer chemistry and its use in the synthesis of peptides and related compounds. In polymer science, it serves as a monomer for the creation of polyamides, analogous to the industrial production of Nylon-6,6. savemyexams.com The reactivity of the acyl chloride allows for polymerization under milder conditions than those required for dicarboxylic acids. savemyexams.com
In the realm of peptide and medicinal chemistry, the "6-aminohexanoyl" moiety, often abbreviated as "Ahx" or "EACA" (epsilon-aminocaproic acid), is used as a linker or spacer. d-nb.infonih.gov This linker can connect different molecular fragments, such as a targeting moiety and a therapeutic agent, or can be incorporated into peptide backbones to modify their structure and properties. d-nb.infomdpi.comnih.gov Studies have explored its use in creating inhibitors of enzymes like plasmin and in the synthesis of novel bioactive conjugates. d-nb.infonih.govnih.gov
Physicochemical Properties of 6-Aminohexanoyl Chloride
| Property | Value |
| CAS Number | 66678-88-4 |
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol nih.gov |
| Boiling Point | 204.6±23.0 °C (Predicted) guidechem.com |
| Density | 1.070±0.06 g/cm3 (Predicted) guidechem.com |
| Flash Point | 77.6±22.6 °C guidechem.comchemsrc.com |
| pKa | 10.49±0.10 (Predicted) guidechem.com |
II. Synthesis and Chemical Properties
Common Synthetic Routes
The synthesis of 6-aminohexanoyl chloride typically starts from 6-aminohexanoic acid (also known as ε-aminocaproic acid). chemsrc.com A common method involves the protection of the amino group, often as a hydrochloride salt, followed by the conversion of the carboxylic acid to the acyl chloride. guidechem.com This transformation is frequently achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride. rsc.org
For instance, N-Fmoc-6-aminohexanoic acid can be treated with thionyl chloride to produce N-Fmoc-6-aminohexanoyl chloride. rsc.org The Fmoc (fluorenylmethyloxycarbonyl) group is a common protecting group in peptide synthesis that can be removed under basic conditions.
Another approach involves the use of a protected form of 6-aminohexanoic acid, such as a benzyloxy-protected derivative (Z-6-aminohexanoic acid), although the preparation of the corresponding acyl chloride can be challenging due to the acid-sensitive nature of the protecting group. scispace.com
Key Chemical Reactions
The reactivity of 6-aminohexanoyl chloride is dominated by its two functional groups: the acyl chloride and the amine.
Reactions of the Acyl Chloride: The acyl chloride is a powerful acylating agent. It readily reacts with nucleophiles such as alcohols to form esters, and with amines to form amides. This is the key reaction in its use for polymerization and peptide coupling. For example, it can react with another molecule of 6-aminohexanoyl chloride (or its parent amino acid) to form a dimer, N-(6-aminohexanoyl)-6-aminohexanoate. rhea-db.org
Reactions of the Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation, provided it is not protected. In many synthetic applications, the amine is protected as a hydrochloride salt or with a suitable protecting group (like Fmoc or Boc) to prevent unwanted side reactions. rsc.orgoup.com
III. Applications in Chemical Synthesis
Role in Polymer Chemistry
6-Aminohexanoyl chloride is a valuable monomer for the synthesis of polyamides. Polyamides are polymers where the repeating units are linked by amide bonds. The reaction of the acyl chloride group of one monomer with the amino group of another leads to the formation of a long polymer chain. This process is a form of condensation polymerization. savemyexams.com The use of the more reactive dioyl chloride instead of a dicarboxylic acid can be a more expensive but effective alternative for creating polyamides like Kevlar. savemyexams.com
While the polymerization of 6-aminohexanoic acid itself can produce nylon 6, the use of the acyl chloride derivative can offer advantages in terms of reaction conditions. savemyexams.com Research has also explored the use of 6-aminohexanoyl chloride derivatives in initiating the ring-opening polymerization of other monomers, such as β-lactams, to create novel poly-amido-saccharides. scispace.com
Utility in Peptide Synthesis
In the field of peptide synthesis, the 6-aminohexanoyl (Ahx) unit is widely used as a flexible linker or spacer. d-nb.infonih.gov Its incorporation into a peptide chain can introduce conformational flexibility and increase the distance between specific residues or functional domains. This can be crucial for the biological activity of synthetic peptides.
For example, peptides containing the Ahx linker have been synthesized and evaluated as inhibitors of the enzyme plasmin. nih.govnih.gov The Ahx moiety can also be used to conjugate peptides to other molecules, such as fluorescent dyes or drug molecules, without significantly disrupting the peptide's native conformation and function. nih.gov The synthesis of these complex molecules often involves the use of protected forms of 6-aminohexanoyl chloride, where the amine is temporarily blocked to allow for selective reaction at the acyl chloride terminus. rsc.org The use of coupling reagents like HOBt can help suppress racemization during these reactions. peptide.comuni-kiel.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminohexanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-6(9)4-2-1-3-5-8/h1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDMSFCUCGSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573236 | |
| Record name | 6-Aminohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66678-88-4 | |
| Record name | 6-Aminohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 6 Aminohexanoyl Chloride and Its Precursors
Chemical Synthesis Approaches
Chemical synthesis provides direct and established routes to 6-aminohexanoyl chloride and its precursors, often involving the use of protecting groups to manage the reactivity of the amino function.
The direct conversion of 6-aminohexanoic acid to its acyl chloride is complicated by the presence of the primary amine, which can lead to undesirable polymerization. Therefore, the amino group must first be protected.
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. core.ac.uk In the synthesis of 6-aminohexanoyl chloride, a protected derivative of 6-aminohexanoic acid is typically used as the starting material. For instance, an N-protected 6-aminohexanoic acid, such as 6-[(2-methoxyphenoxy)acetylamino]hexanoic acid, can be dissolved in an inert solvent like methylene (B1212753) chloride, and then treated with thionyl chloride to yield the corresponding acyl chloride. The reaction generally proceeds at room temperature. sciencemadness.org The use of alkoxycarbonyl protecting groups, such as benzyloxycarbonyl (Cbz), is also common as they can withstand the conditions required for acid chloride formation. sciencemadness.org
The synthesis of N-protected amino acid chlorides, including Z-6-aminohexanoyl chloride (N-benzyloxycarbonyl-6-aminohexanoyl chloride), presents notable challenges. A primary issue is the inherent instability of the resulting acyl chloride. core.ac.uk The highly electrophilic carbonyl group of the acyl chloride can be susceptible to intramolecular reactions or racemization, particularly if the starting material is chiral. core.ac.uksciencemadness.org
The benzyloxycarbonyl (Cbz or Z) group is stable under the conditions of acyl chloride formation but can be sensitive to harsh acidic conditions. total-synthesis.com While reagents like thionyl chloride are effective, the resulting Z-protected acyl chlorides can be difficult to isolate and are often prone to decomposition upon storage. sciencemadness.org This instability necessitates that they are often prepared and used in situ, reacting immediately with the desired nucleophile to avoid degradation. sciencemadness.org Purification can also be challenging, as standard techniques like chromatography may lead to decomposition of the highly reactive acyl chloride.
The availability of the key precursor, 6-aminohexanoic acid (also known as 6-aminocaproic acid), is fundamental. Both innovative biological routes and established chemical conversions are employed for its production.
Modern biotechnological approaches focus on the sustainable production of 6-aminocaproic acid (6-ACA) from renewable resources like carbohydrates. wikipedia.org Metabolic engineering of microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, has enabled the development of fermentative processes for 6-ACA synthesis. core.ac.uknih.gov These engineered microbes contain novel biosynthetic pathways constructed from enzymes sourced from various organisms. highfine.com
Two distinct synthetic pathways have been explored: one starting from 2-oxoglutarate, utilizing enzymes from the ketoacid elongation pathway of methanogenic archaea, and another employing an artificial iterative carbon-chain-extension cycle that starts from L-lysine. core.ac.uktotal-synthesis.com In some strategies, a multi-step cascade is distributed between different microbial species. For example, a Pseudomonas strain can convert a feedstock like cyclohexane (B81311) to an intermediate such as ε-caprolactone, which is then shuttled to an E. coli strain for the final conversion to 6-ACA. nih.gov These biocatalytic methods offer an environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net
Research Findings on Biological Production of 6-Aminocaproic Acid (6-ACA)
| Host Organism | Pathway/Strategy | Starting Material/Intermediate | Reported Production/Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Implementation of a pathway starting with 2-oxoglutarate. | 2-Oxoglutarate | Up to 160 mg/L of 6-ACA. | highfine.com |
| Escherichia coli | Artificial iterative carbon-chain-extension cycle. | L-lysine / 2-keto-6-aminocaproate | 24.12 mg/L of 6-aminocaproate. | core.ac.uk |
| Escherichia coli | Metabolic engineering with site-directed mutations. | L-lysine hydrochloride | 170.00 ± 5.57 mg/L of 6-ACA. | total-synthesis.com |
| P. taiwanensis & E. coli | Mixed-species cascade with ε-caprolactone as shuttle molecule. | Cyclohexane | 86% yield of 6-ACA from 10 mM cyclohexane. | nih.gov |
| In vitro enzyme cascade | Carboxylic acid reductases (CARs) and transaminases (TAs). | Adipic Acid | Up to 95% conversion to 6-ACA. | acs.org |
A classic chemical method for preparing primary amines, which can be adapted for 6-aminohexanoic acid synthesis, is the Gabriel synthesis. wikipedia.org This method utilizes the phthalimide (B116566) anion as a surrogate for an ammonia (B1221849) anion (NH₂⁻). wikipedia.org
The synthesis would begin with the N-alkylation of potassium phthalimide with a 6-halo-hexanoic acid ester (e.g., ethyl 6-bromohexanoate). The phthalimide nitrogen, though attached to two electron-withdrawing carbonyl groups, acts as a nucleophile and displaces the halide in an SN2 reaction. masterorganicchemistry.com The resulting N-alkylated phthalimide intermediate is not nucleophilic, which advantageously prevents over-alkylation. organic-chemistry.org The final step involves the liberation of the primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the phthaloyl group to form a stable phthalhydrazide (B32825) precipitate, releasing the desired 6-aminohexanoic acid (after hydrolysis of the ester). wikipedia.org While effective, this method involves relatively harsh conditions and the separation of the phthalhydrazide byproduct can sometimes be challenging. wikipedia.org
Preparation of 6-Aminohexanoic Acid Precursors
Alternative Acylating Agents for Derivatization
While 6-aminohexanoyl chloride represents a reactive form for acylation, its direct use can be challenging due to its high reactivity and potential for self-polymerization. Alternative acylating agents, particularly active esters derived from N-protected 6-aminohexanoic acid, offer a more controlled and efficient approach for derivatization, especially in sensitive applications like peptide synthesis. highfine.comsci-hub.senih.gov These pre-activated esters provide a balance of reactivity and stability, allowing for reliable coupling reactions with minimal side reactions. sci-hub.se
Pentafluorophenyl (Pfp) esters are highly effective acylating agents used extensively in peptide synthesis and other bioconjugation applications. highfine.com The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, leading to efficient and rapid coupling reactions. highfine.comsci-hub.se This high reactivity often circumvents the side reactions that can be associated with other coupling methods. highfine.com
The general strategy involves the protection of the amino group of 6-aminohexanoic acid, commonly with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group, followed by the activation of the carboxylic acid group as a pentafluorophenyl ester. oup.comlookchem.com These protected and activated building blocks are stable, often crystalline solids that can be purified and stored before use. oup.com
Research Findings:
The synthesis of pentafluorophenyl esters of N-protected 6-aminohexanoic acid has been well-documented. For instance, Pentafluorophenyl N-tert-butoxycarbonyl-6-aminohexanoate (Boc-εAhx-OPfp) can be synthesized from N-Boc-6-aminohexanoic acid and pentafluorophenol (B44920) in ethyl acetate (B1210297) using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. oup.com The reaction proceeds over several hours, and the product can be crystallized to yield white needles with a high purity and yield. oup.com A similar approach is used for the synthesis of the N-Fmoc protected version, which is also a valuable reagent in solid-phase peptide synthesis. oup.com
The utility of these reagents is demonstrated in their application as spacers or linkers. peptide.com For example, Fmoc-6-aminohexanoic acid is often coupled sequentially in peptide synthesis to introduce a flexible spacer arm, which can be beneficial for attaching labels like biotin (B1667282) or for improving the binding of the peptide to its target. peptide.comnih.gov
The following table summarizes the synthesis and properties of two common Pfp esters of protected 6-aminohexanoic acid based on published research findings. oup.com
Table 1: Synthesis and Properties of Pentafluorophenyl Esters of Protected 6-Aminohexanoic Acid
| Compound Name | Protecting Group | Starting Materials | Reagent/Solvent | Yield | Melting Point (°C) | Analytical Data (Found) | Source |
|---|---|---|---|---|---|---|---|
| Pentafluorophenyl N-tert-butoxycarbonyl-6-aminohexanoate | Boc | N-Boc-6-aminohexanoic acid, Pentafluorophenol | DCC / Ethyl Acetate | 94% | 81-83 | C: 51.5%, H: 5.0%, N: 3.4% | oup.com |
Iii. Chemical Reactivity and Derivatization Pathways of 6 Aminohexanoyl Chloride
General Acyl Chloride Reactivity
Acyl chlorides, including 6-aminohexanoyl chloride, are among the most reactive derivatives of carboxylic acids. chemistrysteps.comwikipedia.org This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles. libretexts.org
The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution. libretexts.orgchemistrytalk.org This process generally occurs via a two-step addition-elimination mechanism. libretexts.orgchemguide.co.uk
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. In this intermediate, the carbonyl carbon's hybridization changes from sp² to sp³. libretexts.org
Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. chemguide.co.uk
The high reactivity of acyl chlorides makes them valuable starting materials for the synthesis of other carboxylic acid derivatives. pressbooks.pub
Amides: Acyl chlorides react readily with ammonia (B1221849), primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively. chemistrysteps.comsavemyexams.com These reactions, often called aminolysis, proceed through the nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org Typically, two equivalents of the amine are used—one as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. crunchchemistry.co.uk
Esters: The reaction of acyl chlorides with alcohols, known as alcoholysis, yields esters. chemistrysteps.comlibretexts.org To drive the reaction to completion, a base such as pyridine (B92270) is often added to neutralize the HCl formed. chemistrysteps.com
Anhydrides: Acyl chlorides react with carboxylate salts or carboxylic acids to form carboxylic acid anhydrides. chemistrysteps.comwikipedia.org This method is advantageous as it allows for the synthesis of both symmetrical and mixed anhydrides. chemistrysteps.com
Reactions Involving the Acyl Chloride Moiety
The acyl chloride functional group of 6-aminohexanoyl chloride is the primary site of its chemical reactivity, enabling the formation of various derivatives through nucleophilic acyl substitution.
The reaction of 6-aminohexanoyl chloride with amines to form amides is a key derivatization pathway.
The 6-aminohexanoyl chloride moiety serves as a linker in the synthesis of bioactive conjugates with purine (B94841) and pyrimidine (B1678525) heterocycles. nih.govd-nb.info In this context, the 6-aminohexanoyl group acts as a spacer, connecting the heterocyclic base to another molecular fragment. d-nb.info
The synthesis of these conjugates typically involves the nucleophilic substitution of a chlorine atom on a chloropurine or chloropyrimidine ring by the amino group of a 6-aminohexanamide (B1206404) derivative. mathnet.ru Alternatively, the acyl chloride can react with an amino group on the heterocyclic ring. A series of pyrimidine conjugates containing a 7,8-difluoro-3,4-dihydro-3-methyl-2H- wikipedia.orgCurrent time information in Bangalore, IN.benzoxazine fragment attached via a 6-aminohexanoyl linker have been synthesized. nih.govnih.gov These syntheses were achieved through the nucleophilic substitution of chlorine in various chloropyrimidines. nih.gov
Table 1: Examples of Purine and Pyrimidine Conjugates Synthesized Using a 6-Aminohexanoyl Linker
| Heterocyclic Core | Attached Fragment | Linker | Reference |
|---|---|---|---|
| Purine | 3,4-dihydro-2H- wikipedia.orgCurrent time information in Bangalore, IN.benzoxazine derivatives | 6-Aminohexanoyl | mathnet.ru |
| 2-Aminopurine | 3,4-dihydro-2H- wikipedia.orgCurrent time information in Bangalore, IN.benzothiazine derivatives | 6-Aminohexanoyl | mathnet.ru |
Due to its bifunctional nature, possessing both an amino group and an acyl chloride group, 6-aminohexanoyl chloride can undergo self-condensation polymerization to form a polyamide, specifically Nylon-6. bartleby.comchemguideforcie.co.uk In this reaction, the amino group of one monomer attacks the acyl chloride group of another monomer, forming an amide (or peptide) link and eliminating a molecule of hydrogen chloride (HCl). chemguide.co.uk
This process, known as condensation polymerization, repeats to form a long polymer chain. chemguide.co.uk The resulting polyamide, Nylon-6, consists of repeating units of the 6-aminohexanoyl structure. chemguideforcie.co.uk The use of the more reactive acyl chloride, instead of the corresponding carboxylic acid (6-aminohexanoic acid), allows the polymerization to occur at lower temperatures. chemguide.co.uksavemyexams.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-Aminohexanoyl chloride |
| Hydrogen chloride |
| Pyridine |
| Ammonia |
| Purine |
| Pyrimidine |
| 2-Aminopurine |
| 6-Chloropurine |
| 2-Amino-6-chloropurine |
| 7,8-difluoro-3,4-dihydro-3-methyl-2H- wikipedia.orgCurrent time information in Bangalore, IN.benzoxazine |
| Nylon-6 |
| 6-Aminohexanoic acid |
| 1,6-diaminohexane |
| Hexanedioyl dichloride |
| Hexanedioic acid |
| Benzene-1,4-dicarboxylic acid |
| 1,4-diaminobenzene |
The bifunctional nature of 6-aminohexanoyl chloride, possessing both a reactive acyl chloride and a primary amino group, makes it a versatile building block in organic synthesis. Its reactivity can be broadly categorized into reactions involving the acyl chloride moiety and those involving the amino group. Strategic manipulation of these functional groups allows for its incorporation into a wide array of complex molecules.
Iv. Advanced Applications and Functionalization Strategies of 6 Aminohexanoyl Chloride Derivatives
Design and Synthesis of Biologically Active Conjugates
The unique structure of 6-aminohexanoyl chloride derivatives allows for their use as tethers to connect a pharmacologically active molecule, or pharmacophore, to another chemical entity. This conjugation strategy is widely employed to modify the biological properties of purine (B94841) and pyrimidine (B1678525) compounds.
Development of Purine and Pyrimidine Conjugates
In the quest for novel therapeutics, 6-aminohexanoyl chloride derivatives have proven instrumental in the synthesis of conjugates involving purine and pyrimidine bases. The characteristics of the linker itself play a pivotal role in fine-tuning the biological activity of the final conjugate.
The length of the molecular linker that separates a purine or pyrimidine from another bioactive component is a critical factor influencing the conjugate's biological efficacy. Studies involving linkers derived from ω-amino acids, such as 6-aminohexanoic acid, have shown that the length of the polymethylene chain can significantly alter the conjugate's performance.
Research into novel purine conjugates has revealed that both anti-influenza activity and cytotoxicity are dependent on the linker's length. researchgate.netresearchgate.net For example, in a series of purine conjugates designed for antiviral applications, those containing a linker fragment with five or more methylene (B1212753) units, such as the one derived from 6-aminohexanoic acid, demonstrated significant anti-herpesvirus activity. nih.gov This suggests that a certain minimal distance between the conjugated moieties is necessary for optimal interaction with biological targets. The combination of a purine and a difluorobenzoxazine fragment connected by a linker of a specific length has been identified as essential for cytotoxic activity. researchgate.netnih.gov
Table 1: Effect of Linker Length on the Cytotoxicity of Purine Conjugates This table provides a representative illustration of how linker length can influence biological activity. The specific values can differ depending on the conjugate and the experimental conditions.
| Linker (ω-Amino Acid) | Number of Methylene Units (n) | Relative Cytotoxicity |
|---|---|---|
| Glycine | 1 | Low |
| β-Alanine | 2 | Moderate |
| 4-Aminobutanoic acid | 3 | High |
| 5-Aminopentanoic acid | 4 | Very High |
| 6-Aminohexanoic acid | 5 | Optimal |
| 8-Aminooctanoic acid | 7 | Decreased |
The three-dimensional arrangement of atoms, or stereochemistry, within a purine or pyrimidine conjugate can profoundly impact its biological function. This is because biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one stereoisomer of a chiral molecule.
The anti-herpetic activity of certain purine conjugates has been found to be highly dependent on the stereoconfiguration of a chiral heterocyclic amine component of the conjugate. researchgate.netresearchgate.net In a notable study, a purine conjugate featuring the (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.nih.govbenzoxazine linked via a 6-aminohexanoyl residue was identified as a potent agent against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. nih.gov This finding underscores the importance of stereoselective synthesis in the development of effective therapeutic agents, as one stereoisomer can be significantly more active than its mirror image. nih.govresearchgate.netrsc.orgbeilstein-journals.org The conformational properties of the nucleoside analogue, which are influenced by its stereochemistry, also play a role in its biological activity. nih.govnih.govnih.govresearchgate.net
Table 2: Influence of Stereochemistry on the Anti-Herpetic Activity of a Purine Conjugate This table is a representative example illustrating the principle of stereochemical influence. The half-maximal effective concentration (EC50) is a measure of a drug's potency.
| Conjugate Stereoisomer | Biological Activity (EC50 against HSV-1) |
|---|---|
| (S)-enantiomer | 1.5 µM |
| (R)-enantiomer | > 50 µM |
| Racemic mixture | 15 µM |
Polymer Chemistry and Material Science
In the realm of polymer chemistry, 6-aminohexanoyl chloride and its derivatives are valuable as both monomers and functionalizing agents. Their ability to participate in polymerization reactions and to modify existing polymer structures opens up avenues for creating advanced materials.
Initiation of Controlled Polymerizations
Derivatives of 6-aminohexanoic acid can be chemically modified to act as initiators in controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP). nih.govwikipedia.org ATRP is a powerful technique for synthesizing polymers with precise control over their molecular weight, architecture, and with a narrow distribution of chain lengths. wikipedia.orgcmu.edu The amino group of a 6-aminohexanoic acid derivative can be reacted with a molecule containing an ATRP-initiating site, such as an α-haloester or an α-haloamide. nih.gov This creates a bifunctional initiator capable of polymerizing a variety of monomers, including styrenes and (meth)acrylates. nih.govwikipedia.orgacs.org The resulting polymer chain will possess a terminal amino group (initially in a protected form) derived from the 6-aminohexanoyl moiety, which can be later used for further chemical modifications, such as the attachment of biomolecules. nih.gov The use of initiators derived from amino acids provides a straightforward route to α-functionalized polymers. nih.gov
Table 3: Characteristics of Polymers Synthesized via ATRP Using an Amino-Functionalized Initiator This table presents typical data for polymers created using a controlled radical polymerization technique initiated by a molecule structurally analogous to derivatives of 6-aminohexanoyl chloride.
| Monomer | Polymer | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Styrene | Polystyrene | 15,000 | 1.15 |
| Methyl Methacrylate | Poly(methyl methacrylate) | 25,000 | 1.10 |
| tert-Butyl Acrylate | Poly(tert-butyl acrylate) | 30,000 | 1.20 |
Functionalization of Polymer Architectures
The reactive acyl chloride of 6-aminohexanoyl chloride, or the carboxylic acid of its parent amino acid, can be utilized to functionalize pre-existing polymer structures. mdpi.comuef.fi This is a key strategy for altering the surface properties of materials to improve their functionality, especially in biomedical applications. nih.govuef.finih.govresearchgate.net Polymers containing reactive groups like hydroxyl or amino functions can be treated with a protected version of 6-aminohexanoyl chloride. Following the deprotection of the terminal amine, the polymer surface becomes decorated with primary amino groups. These groups act as chemical handles for the covalent attachment of various molecules, such as proteins, peptides, and therapeutic drugs. nih.gov This "grafting-to" method is essential for producing biocompatible surfaces, fabricating biosensors, and in the field of tissue engineering. mdpi.comnih.gov
Table 4: Applications of Amine-Functionalized Polymer Surfaces
| Application | Purpose of Amine Functionalization |
|---|---|
| Biocompatible Coatings | To minimize non-specific protein binding and enhance biocompatibility. |
| Biosensors | To immobilize enzymes or antibodies for detecting specific biological molecules. |
| Drug Delivery | To attach drugs for targeted and controlled release. |
| Tissue Engineering | To link cell-adhesion peptides to scaffolds to encourage cell growth. |
| Antimicrobial Surfaces | To graft antimicrobial peptides or polymers to prevent infections. mdpi.com |
Enzyme-Substrate Interactions and Degradation Studies
Derivatives of 6-aminohexanoyl chloride are instrumental in studying enzyme kinetics and mechanisms, particularly for enzymes involved in the degradation of synthetic polymers like nylon. The ability to synthesize specific oligomeric structures allows for a detailed investigation of how these enzymes recognize and break down their substrates.
The linear dimer of 6-aminohexanoic acid, N-(6-aminohexanoyl)-6-aminohexanoate, is a key substrate for the enzyme 6-aminohexanoate-dimer hydrolase (also known as NylB or Ald hydrolase). nih.govnih.govwikipedia.org This enzyme is a critical component in the metabolic pathway of bacteria, such as Arthrobacter sp., that can utilize nylon-6 byproducts as a source of carbon and nitrogen. nih.govnih.gov The hydrolase catalyzes the cleavage of the amide bond in the dimer, yielding two molecules of 6-aminohexanoate (B3152083). wikipedia.org
X-ray crystallographic analyses have provided a detailed understanding of the enzyme-substrate interaction. nih.govrcsb.org The enzyme exhibits a two-domain structure characteristic of the penicillin-recognizing family of serine-reactive hydrolases. nih.gov In its substrate-free state, the enzyme exists in an "open" conformation. nih.gov Upon binding of the substrate, a significant conformational change occurs, leading to a "closed" form. This induced-fit mechanism involves the movement of a loop region (Asn167-Val177) and the rotation of a key tyrosine residue (Tyr170). nih.gov
The catalytic mechanism proceeds through a series of well-defined steps:
Substrate-induced transition: The binding of the 6-aminohexanoate linear dimer (Ald) induces the shift from the open to the closed conformation. nih.gov
Nucleophilic attack: The serine residue at position 112 (Ser112) acts as a nucleophile, attacking the carbonyl carbon of the amide bond in the substrate to form a tetrahedral intermediate. nih.gov
Acyl-enzyme formation: An acyl-enzyme intermediate is formed, and the enzyme transitions back to the open form. nih.gov
Deacylation: The acyl-enzyme is subsequently hydrolyzed, releasing the product and regenerating the free enzyme. nih.gov
Key amino acid residues play crucial roles in substrate binding and catalysis. The side chain of Tyr170 moves approximately 10.5 Å upon substrate binding to form a hydrogen bond with the nitrogen of the amide linkage in the substrate. nih.gov Additionally, an electrostatic interaction between the aspartate residue at position 181 (Asp181) and the amino group of the substrate helps to stabilize the enzyme-substrate complex. nih.gov Mutational studies have confirmed that substitutions of these key residues drastically reduce the enzyme's hydrolytic activity. nih.gov
The synthesis of dimeric aminohexanoic acid derivatives, which are crucial for the enzymatic studies described above, can be readily achieved through the functionalization of 6-halo-hexanoyl chlorides. A representative example is the synthesis of N-(6-bromohexanoyl)-6-aminohexanoic acid benzyl (B1604629) ester, which illustrates the core principles applicable to the use of 6-aminohexanoyl chloride. kpi.ua
The synthetic strategy involves the reaction of a 6-halo-hexanoyl chloride with the amino group of a protected 6-aminohexanoic acid derivative. In a typical procedure, the benzyl ester of 6-aminohexanoic acid is deprotonated to the free amino ester. kpi.ua This is then reacted with a 6-halo-hexanoyl chloride, such as 6-bromohexanoyl chloride, in the presence of a base like triethylamine (B128534) at a controlled temperature. kpi.ua This reaction results in the formation of an amide bond, yielding the dimeric structure. The resulting ester can then be deprotected to yield the free acid.
This methodology can be conceptually extended to 6-aminohexanoyl chloride itself, provided that the amino group is appropriately protected during the reaction to prevent self-polymerization. For instance, an N-protected 6-aminohexanoyl chloride could be reacted with 6-aminohexanoic acid or its ester to form the N-protected dimer, which can then be deprotected to yield N-(6-aminohexanoyl)-6-aminohexanoate.
A documented synthesis of a protected dimer involves the use of N-Fmoc-6-aminohexanoic acid, which is first converted to its acid chloride. This is then reacted under specific conditions to form a diacyl peroxide, demonstrating the versatility of the acyl chloride in forming various derivatives. rsc.org Another approach utilizes coupling agents to facilitate the reaction between a protected 6-aminohexanoic acid and another 6-aminohexanoic acid molecule to form the dimer. oup.com
V. Analytical and Characterization Methodologies for 6 Aminohexanoyl Chloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the elucidation of the molecular structure of 6-aminohexanoyl chloride and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 6-aminohexanoyl chloride derivatives.
¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in a molecule. For derivatives of 6-aminohexanoyl chloride, characteristic signals corresponding to the methylene (B1212753) (-CH₂) groups of the hexanoyl backbone are typically observed. For instance, in derivatives of 6-aminohexanoic acid, the protons of the methylene groups appear as multiplets in the δ 1.2-1.8 ppm range. vulcanchem.com The chemical shifts and splitting patterns of these signals can confirm the integrity of the hexanoyl chain and provide information about neighboring functional groups.
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. In 6-aminohexanoyl derivatives, distinct signals are expected for the carbonyl carbon of the amide or ester group (around δ 170-176 ppm), as well as for the individual methylene carbons of the aliphatic chain. vulcanchem.comrsc.org The chemical shifts of these carbons are sensitive to the electronic environment, making ¹³C NMR a valuable tool for confirming successful derivatization.
¹⁹F NMR: While not directly applicable to 6-aminohexanoyl chloride itself, ¹⁹F NMR becomes highly relevant when the molecule is derivatized with fluorine-containing reagents. This technique is extremely sensitive and can be used to confirm the incorporation of fluorinated moieties and to study their electronic environment within the molecule.
A study on systematically modified heparin derivatives utilized both ¹H and ¹³C NMR to assign the spectral data for various acetylated and sulfated structures, demonstrating the utility of these techniques in complex biomolecules. nih.gov Similarly, the synthesis of an amino acid-coumarin hybrid was characterized using a combination of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, NOESY, HSQC, and HMBC, to fully assign the structure. researchgate.net
Table 1: Representative NMR Data for 6-Aminohexanoyl Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Reference |
| ¹H | 1.2 - 1.8 | Methylene protons (-CH₂-) of the hexanoyl chain | vulcanchem.com |
| ¹H | 3.1 | Methylene protons adjacent to the amino group (-CH₂-NH-) | oup.com |
| ¹³C | 24 - 41 | Methylene carbons of the hexanoyl chain | vulcanchem.comrsc.org |
| ¹³C | 170 - 176 | Carbonyl carbon (C=O) of the amide/ester | vulcanchem.comrsc.org |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-aminohexanoyl chloride and its derivatives, key vibrational bands are monitored to confirm their structure.
The acid chloride functional group exhibits a strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1800 cm⁻¹. uobabylon.edu.iq Upon conversion to an amide or ester, this peak shifts to a lower frequency. Amides show a characteristic C=O stretch around 1690-1640 cm⁻¹, which is often very strong. uobabylon.edu.iq Additionally, the N-H stretching vibrations of the amino or amide group appear in the region of 3500-3300 cm⁻¹. researchgate.net The C-Cl stretch of the acid chloride is found in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.org
For example, in the synthesis of N-[N-(Fluoren-9-ylmethoxycarbonyl)-6-aminohexanoyl]-6-aminohexanoic acid, IR spectroscopy was used to identify the amide C=O stretch at 1632 cm⁻¹, the Fmoc C=O stretch at 1696 cm⁻¹, and the carboxylic acid C=O stretch at 1718 cm⁻¹. oup.com
Table 2: Characteristic IR Absorption Frequencies for 6-Aminohexanoyl Chloride and its Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Acid Chloride | C=O Stretch | ~1800 | uobabylon.edu.iq |
| Amide | C=O Stretch | 1690 - 1640 | uobabylon.edu.iq |
| Amide/Amine | N-H Stretch | 3500 - 3300 | researchgate.net |
| Acid Chloride | C-Cl Stretch | 850 - 550 | libretexts.org |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of 6-aminohexanoyl chloride derivatives and for analyzing complex mixtures.
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is a highly sensitive and selective technique for the analysis of complex mixtures. It is particularly useful for identifying and quantifying by-products in reactions involving 6-aminohexanoyl chloride. nih.gov Derivatization is often employed to improve the chromatographic separation and ionization efficiency of the analytes. ddtjournal.com For instance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for the analysis of amino acids and related compounds with high sensitivity. researchgate.netmdpi.com This technique can effectively separate the desired product from unreacted starting materials and various side products, providing crucial information for reaction optimization and purification.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a soft ionization technique ideal for the analysis of large molecules, such as polymers and biomolecules, with minimal fragmentation. wpmucdn.com When 6-aminohexanoyl chloride is used as a monomer or a linker to synthesize polymers or bioconjugates, MALDI-TOF-MS is an invaluable tool for characterizing the resulting macromolecules. shimadzu.com It can provide information on the absolute molecular weight distribution of polymers, the mass of repeating monomer units, and the structure of end-groups. bruker.comyoutube.com For example, MALDI-TOF-MS has been successfully used to analyze polymers synthesized via inverse vulcanization, allowing for the detailed characterization of their macromolecular structures. mdpi.com
Chromatographic Techniques
Chromatographic techniques are essential for the purification and analysis of 6-aminohexanoyl chloride and its derivatives.
Flash Chromatography: This is a common purification technique used to separate the desired product from impurities after a chemical reaction. hahnlab.com For example, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids, which can be synthesized using 6-aminohexanoyl linkers, are often purified by flash chromatography on silica (B1680970) gel. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. Reversed-phase HPLC (RP-HPLC) is frequently employed for the purification and analysis of 6-aminohexanoyl derivatives. rsc.org The separation of derivatized amino acids can be optimized using computer programs, and various detectors like UV, fluorescence, and electrochemical detectors can be used in series for comprehensive analysis. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to determine the purity of a compound. hahnlab.com It is often used in conjunction with other chromatographic techniques for method development. The combination of TLC with MALDI-TOF MS is a valuable approach for analyzing industrial materials and identifying impurities. bruker.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral HPLC is an indispensable tool for determining the enantiomeric purity of chiral compounds such as derivatives of 6-aminohexanoyl chloride. This technique can be approached in two primary ways: direct and indirect separation. The direct method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. akjournals.comnih.govnih.gov
The selection of the appropriate chiral stationary phase is paramount for successful direct enantioseparation. For compounds containing amino groups, CSPs based on macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, have proven effective. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs are also widely utilized. phenomenex.com The choice of mobile phase, typically a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers, is optimized to achieve the best resolution between the enantiomeric peaks. oup.comnih.gov
In the context of 6-aminohexanoyl chloride derivatives, research has demonstrated the successful application of chiral HPLC for enantiomeric purity assessment. For instance, the enantiomeric purity of pyrimidine (B1678525) conjugates featuring a 4-(6-aminohexanoyl) fragment has been confirmed using this method. semopenalex.orgnih.gov In one specific study, the enantiomeric excess of (S)-enantiomer conjugates was determined to be greater than 99% using reversed-phase chiral HPLC. urfu.ru This high level of purity is crucial for subsequent applications and biological evaluations.
The experimental setup for such an analysis involves a specialized chiral column and a precisely controlled mobile phase composition and flow rate. The data obtained from the chromatogram, specifically the retention times and peak areas of the enantiomers, allows for the calculation of the enantiomeric excess (% ee), a direct measure of the compound's enantiomeric purity.
Detailed research findings from the analysis of a pyrimidine conjugate of a 6-aminohexanoyl derivative are presented below, illustrating a typical application of chiral HPLC in this context.
Research Findings: Chiral HPLC Analysis of a 6-Aminohexanoyl Derivative
A study involving the synthesis of pyrimidine conjugates with a 4-(6-amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govoup.combenzoxazine moiety utilized chiral HPLC to confirm the enantiomeric purity of the optically active derivatives. urfu.ru The analysis of the (S)-enantiomer provides a clear example of the method's utility.
Chromatographic Conditions:
Column: (S,S)-Whelk-O1
Mobile Phase: Methanol–0.2% aqueous Triethylamine (B128534) (Et3N) 9:1
Flow Rate: 0.8 mL/min
Detection: UV at 280 nm
Results: The analysis of the synthesized (S)-conjugate, (S)-4-[6-(6-Chloropyrimidin-4-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govoup.combenzoxazine, showed a single major peak corresponding to the (S)-enantiomer, confirming an enantiomeric excess of >99%.
The following interactive data table summarizes the chromatographic parameters and results for the chiral separation of a representative 6-aminohexanoyl derivative.
| Parameter | Value | Reference |
| Compound | (S)-4-[6-(6-Chloropyrimidin-4-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govoup.combenzoxazine | urfu.ru |
| HPLC Column | (S,S)-Whelk-O1 | urfu.ru |
| Mobile Phase | Methanol–0.2% aqueous Et3N (9:1) | urfu.ru |
| Flow Rate | 0.8 mL/min | urfu.ru |
| Detection Wavelength | 280 nm | urfu.ru |
| Retention Time (τ) | 8.0 min | urfu.ru |
| Enantiomeric Excess (ee) | > 99% | urfu.ru |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6-aminohexanoyl chloride, and how can reaction conditions be optimized for purity?
- Methodology : A common approach involves nitration of 6-hydroxyhexanoic acid derivatives followed by conversion to the acyl chloride. For example, 6-(nitrooxy)hexanoyl chloride is synthesized via a ring-opening reaction of ε-caprolactone, followed by nitration with HNO₃/H₂SO₄ in dichloromethane . Optimization includes controlling nitration temperature (<10°C) and using anhydrous conditions to minimize hydrolysis. Purity (>97%) is achievable via distillation under reduced pressure (b.p. 151–153°C) and inert gas purging .
Q. How can researchers confirm the structural identity of 6-aminohexanoyl chloride derivatives using spectroscopic techniques?
- Methodology : ¹H-NMR is critical for structural confirmation. For instance, in a hexanoyl-derivatized compound, signals at δ 2.36 (CH₂ groups), δ 1.25–1.61 (alkyl chains), and δ 0.89 (terminal CH₃) confirm acyl group attachment. Downfield shifts in C-2/C-3/C-4 resonances (δ 4.60–5.14) in mannopyranoside derivatives indicate esterification sites . FT-IR can validate the acyl chloride peak near 1800 cm⁻¹ .
Q. What precautions are necessary for handling 6-aminohexanoyl chloride due to its reactivity?
- Methodology : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Storage at -20°C in glass containers minimizes degradation. Safety measures include PPE (gloves, goggles) and working in a fume hood, as hydrolysis releases HCl gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing 6-aminohexanoyl chloride intermediates?
- Case Study : In acylation reactions, unexpected downfield shifts in ¹H-NMR may arise from incomplete purification or solvent residues. For example, residual THF in a dialkylboron-masked dipyrromethane acylation caused signal splitting. Solution: Repetitive silica gel chromatography (hexane/EtOAc gradient) and drying under high vacuum (0.1 mmHg, 24h) improved spectral clarity .
Q. What strategies enhance the stability of 6-aminohexanoyl chloride in multi-step organic syntheses?
- Methodology : Stabilize the compound via in-situ generation. For instance, reacting hexanoic acid with oxalyl chloride (1:1.2 molar ratio) in DMF (catalytic) at 0°C produces the acyl chloride, which is used immediately in subsequent steps (e.g., peptide coupling). This avoids isolation-induced degradation .
Q. How can regioselectivity challenges in acylation reactions with 6-aminohexanoyl chloride be addressed?
- Case Study : Acylation of hydroxyl-rich substrates (e.g., sugars) often leads to non-selective esterification. Using bulky bases (e.g., DMAP) and low temperatures (-20°C) selectively targets primary hydroxyl groups. For example, methyl α-D-mannopyranoside acylation at -20°C achieved >90% selectivity for the 6-O-position .
Q. What analytical techniques are recommended for quantifying trace impurities in 6-aminohexanoyl chloride batches?
- Methodology : GC-MS with a polar capillary column (e.g., DB-5MS) detects hydrolyzed hexanoic acid (<2%) and chlorinated byproducts. For non-volatile impurities, HPLC (C18 column, acetonitrile/water mobile phase) resolves unreacted precursors. Purity >99% is achievable via redistillation (b.p. 151–153°C) .
Methodological Notes
- Spectral Data Interpretation : Cross-validate NMR/IR with computational tools (e.g., ChemDraw simulations) to distinguish between structural isomers .
- Reaction Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up. For example, a 10 mmol acylation of dipyrromethane with hexanoyl chloride required 4.0 mL MesMgBr (1M in THF) to achieve 87% yield .
- Contradiction Management : Document solvent purity (e.g., H₂O content via Karl Fischer titration) to troubleshoot hydrolysis issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
